molecular formula C18H25N5O3 B2829925 6-(4-methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 881432-87-7

6-(4-methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2829925
CAS No.: 881432-87-7
M. Wt: 359.43
InChI Key: CTPOEFUHPACCDF-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5(4H)-one core. Key structural features include:

Triazinones are a versatile class of heterocyclic compounds with applications ranging from agrochemicals (e.g., herbicides) to pharmaceuticals (e.g., anticancer agents). The substitution pattern on the triazinone core critically influences biological activity, solubility, and stability .

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-(3-morpholin-4-ylpropylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-25-15-5-3-14(4-6-15)13-16-17(24)20-18(22-21-16)19-7-2-8-23-9-11-26-12-10-23/h3-6H,2,7-13H2,1H3,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPOEFUHPACCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common method starts with the preparation of the triazine core, followed by the introduction of the 4-methoxybenzyl and 3-morpholinopropyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 6-(4-methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess antitumor properties. Derivatives of similar triazine compounds have shown efficacy against various cancer cell lines, including leukemia and breast cancer .
  • Antimicrobial Properties : The compound's structural characteristics allow it to interact with biological systems effectively, potentially leading to antimicrobial applications. Similar compounds have demonstrated good activity against microbial strains .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activities. The following table summarizes the structural variations and their corresponding activities:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
6-(phenylmethyl)-3-(propylamino)-1,2,4-triazin-5(4H)-onePhenylmethyl group instead of methoxybenzylAntimicrobialMore potent against certain bacterial strains
6-(naphthalen-1-ylmethyl)-3-(piperidinopropyl)amino-1,2,4-triazin-5(4H)-oneNaphthalenic substituentAnticancerSelective cytotoxicity towards tumor cells
6-(2-thienylmethyl)-3-(morpholinoethyl)amine-1,2,4-triazin-5(4H)-oneThienyl group presentAnti-inflammatorySynergistic effects when combined with NSAIDs

This table illustrates how modifications in substituents can significantly influence the biological activity and potential applications of triazine derivatives.

Antitumor Studies

A notable study conducted by the National Cancer Institute examined the antitumor activity of triazine derivatives against 60 cancer cell lines. The results indicated that compounds similar to this compound exhibited considerable antineoplastic activity across multiple types of cancer cells .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions that allow for controlled modifications to enhance its pharmacological properties. For instance, derivatives have been synthesized through interactions with various amino groups and thiols to produce compounds with improved biological profiles .

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, leading to the desired outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related triazinones:

Compound Name Substituents Biological Activity/Use Key Properties Reference
6-(4-Methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one 6: 4-Methoxybenzyl; 3: 3-Morpholinopropylamino Not specified (likely pharmaceutical) High lipophilicity (methoxybenzyl); enhanced solubility (morpholine moiety)
6-Amino-3-((4-methoxybenzyl)amino)-1,2,4-triazin-5(4H)-one (4b) 6: Amino; 3: 4-Methoxybenzylamino Intermediate for further synthesis Synthesized via microwave-assisted reactions; characterized by NMR and HRMS
Metribuzin (ISO) 4: Amino; 6: tert-Butyl; 3: Methylthio Herbicide Degrades into 4-amino-6-t-butyl-1,2,4-triazin-3,5-dione; LD₅₀ (rat oral): 1280 mg/kg
4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12) 4: Amino; 3: 3-Hydroxypropylthio; 6: 2-Thienylvinyl Anticancer agent IC₅₀ values <10 µM against leukemia and colon cancer cell lines
6-tert-Butyl-3-methylthio-4-propylideneamino-1,2,4-triazin-5(4H)-one (25) 6: tert-Butyl; 3: Methylthio; 4: Propylideneamino Herbicidal activity Synthesized via condensation; UV λmax = 302 nm; m.p. 107–108°C
6-Fluoro-2-diphenylphosphorylanilido-3-thioxo-1,2,4-triazin-5(2H)-one (2) 6: Fluoro-phosphorylanilido; 3: Thioxo Not specified High thermal stability (m.p. 218–220°C); synthesized using DMF and POCl₃

Key Differences and Implications

Morpholine derivatives are often used in drug design to enhance blood-brain barrier penetration . Thio-containing analogs (e.g., compounds 12 and 25) exhibit biological activity (anticancer, herbicidal) but may have higher metabolic instability due to sulfur oxidation .

Substitution at Position 6 :

  • The 4-methoxybenzyl group in the target compound increases lipophilicity compared to tert-butyl (metribuzin) or thienylvinyl groups (compound 12). This could enhance cell membrane permeability, making it suitable for central nervous system targets .
  • tert-Butyl groups (e.g., metribuzin) are associated with environmental persistence, as seen in soil degradation studies .

Biological Activity: Anticancer activity is prominent in triazinones with thienylvinyl and hydroxypropylthio groups (compound 12, IC₅₀ <10 µM) . Herbicidal activity is linked to methylthio and tert-butyl groups (metribuzin, compound 25). The target compound’s complex substituents likely exclude herbicidal utility .

Synthetic Routes :

  • The target compound may require multi-step synthesis , similar to compound 4b, involving coupling reactions under catalytic (e.g., Sc(OTf)₃) or microwave conditions .
  • Simpler analogs like metribuzin are synthesized via single-step alkylation or condensation .

Research Findings and Data

Stability and Degradation

  • Metribuzin degrades in soil to 4-amino-6-t-butyl-1,2,4-triazin-3,5-dione (0.005 ppm after 393 days) .
  • Morpholine-containing compounds (e.g., target) are expected to exhibit better metabolic stability than thio analogs due to reduced susceptibility to oxidative degradation .

Pharmacokinetic Predictions

  • The morpholinopropylamino group may improve solubility (logP ~2–3) compared to tert-butyl (logP ~3.5 for metribuzin) .
  • The 4-methoxybenzyl group could increase plasma protein binding, extending half-life .

Biological Activity

6-(4-Methoxybenzyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with a morpholinopropyl amino group and a methoxybenzyl substituent. This unique structure is believed to contribute to its diverse biological activities.

Structural Formula

C18H25N5O3\text{C}_{18}\text{H}_{25}\text{N}_{5}\text{O}_{3}

Antimicrobial Activity

Research indicates that derivatives of the triazine core exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. In one study, triazine derivatives demonstrated notable antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .

Anticancer Properties

The anticancer potential of triazine derivatives has been extensively studied. One investigation reported that certain triazine compounds exhibited cytotoxic effects on cancer cell lines, with specific IC50 values indicating their potency. For example, compounds similar to this compound showed inhibition rates in the low micromolar range against various cancer types, including leukemia and breast cancer .

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the morpholine group may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of triazine derivatives against Candida albicans. The results indicated that certain derivatives could inhibit fungal growth effectively compared to standard treatments like clotrimazole .
  • Anticancer Activity : Another study highlighted the anticancer effects of triazine derivatives on various cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, suggesting a mechanism involving the activation of apoptotic pathways .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds is insightful.

Compound NameAnticancer Activity (IC50)Antifungal Activity (Zone of Inhibition)
This compound1.96 µM (Leukemia)15 mm (against Candida albicans)
6-(4-Methoxyphenyl)-3-((3-morpholinopropyl)amino)-1,2,4-triazin-5(4H)-one2.76 µM (Colon Cancer)Not evaluated
6-(4-Methoxybenzyl)-3-((3-piperidinopropyl)amino)-1,2,4-triazin-5(4H)-one2.04 µM (Breast Cancer)12 mm (against Candida albicans)

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